

Application Notes and Protocols for Flow Cytometry Analysis Following MT-802 Treatment

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Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691

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Introduction

MT-802 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).^{[1][2][3][4][5]} BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of B-lymphocytes. In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), the BCR pathway is constitutively active, driving cancer cell growth and survival. **MT-802** functions by linking BTK to the Cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.^{[2][3]} This targeted degradation of BTK effectively shuts down the downstream signaling cascade, making **MT-802** a promising therapeutic agent, particularly in cancers that have developed resistance to traditional BTK inhibitors.^{[1][3][5]}

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of **MT-802** treatment, including the induction of apoptosis, analysis of cell cycle progression, and changes in cell surface marker expression.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a B-cell lymphoma cell line (e.g., TMD8) following a 48-hour treatment with **MT-802**.

Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Treatment	Viable Cells (Annexin V-/PI-) (%)	Early Apoptotic Cells (Annexin V+/PI-) (%)	Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Vehicle Control (DMSO)	92.5 ± 2.1	3.5 ± 0.8	4.0 ± 1.2
MT-802 (10 nM)	65.3 ± 3.5	25.1 ± 2.9	9.6 ± 1.5
MT-802 (50 nM)	38.7 ± 4.2	48.9 ± 3.8	12.4 ± 2.1

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control (DMSO)	55.2 ± 3.1	30.5 ± 2.5	14.3 ± 1.8
MT-802 (10 nM)	70.1 ± 2.8	18.2 ± 2.1	11.7 ± 1.5
MT-802 (50 nM)	82.5 ± 3.9	8.3 ± 1.7	9.2 ± 1.3

Table 3: Analysis of B-cell Surface Marker Expression

Treatment	CD19 Positive Cells (%)	CD20 Positive Cells (%)
Vehicle Control (DMSO)	98.2 ± 0.5	95.1 ± 1.1
MT-802 (50 nM)	97.9 ± 0.8	85.3 ± 2.3

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for staining cells with Annexin V and PI to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7]

Materials:

- **MT-802**
- Cancer cell line of interest (e.g., TMD8, NAMALWA)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells at a density of 0.5×10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight (if applicable). Treat cells with the desired concentrations of **MT-802** or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
- **Cell Harvesting:**
 - For suspension cells, gently collect the cells into a centrifuge tube.
 - For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or accutase. Combine the detached cells with the collected supernatant.
- **Washing:** Centrifuge the cell suspension at $300 \times g$ for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- **Staining:**

- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol describes the use of PI to stain cellular DNA content for the analysis of cell cycle distribution.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **MT-802**
- Cancer cell line of interest
- Complete cell culture medium
- PBS
- Cold 70% Ethanol
- PI/RNase Staining Buffer
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow step 1 from Protocol 1.
- Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
- Fixation:
 - Wash the cell pellet once with cold PBS.
 - Resuspend the pellet in 500 µL of cold PBS.
 - While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
[\[11\]](#)
 - Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.[\[11\]](#)
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cell pellet twice with cold PBS.
 - Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content peaks.[\[10\]](#)

Protocol 3: Analysis of Cell Surface Marker Expression

This protocol outlines the procedure for staining cell surface proteins to identify and quantify specific cell populations.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

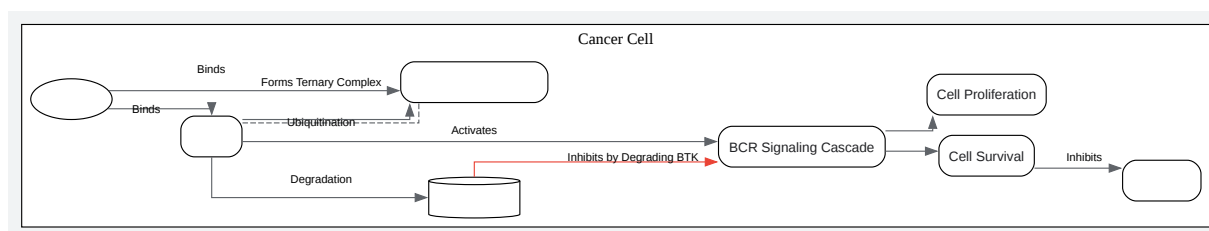
- **MT-802**
- Cancer cell line of interest

- Complete cell culture medium
- PBS
- Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
- Fluorochrome-conjugated primary antibodies (e.g., anti-CD19-PE, anti-CD20-APC)
- Isotype control antibodies
- Flow cytometry tubes
- Flow cytometer

Procedure:

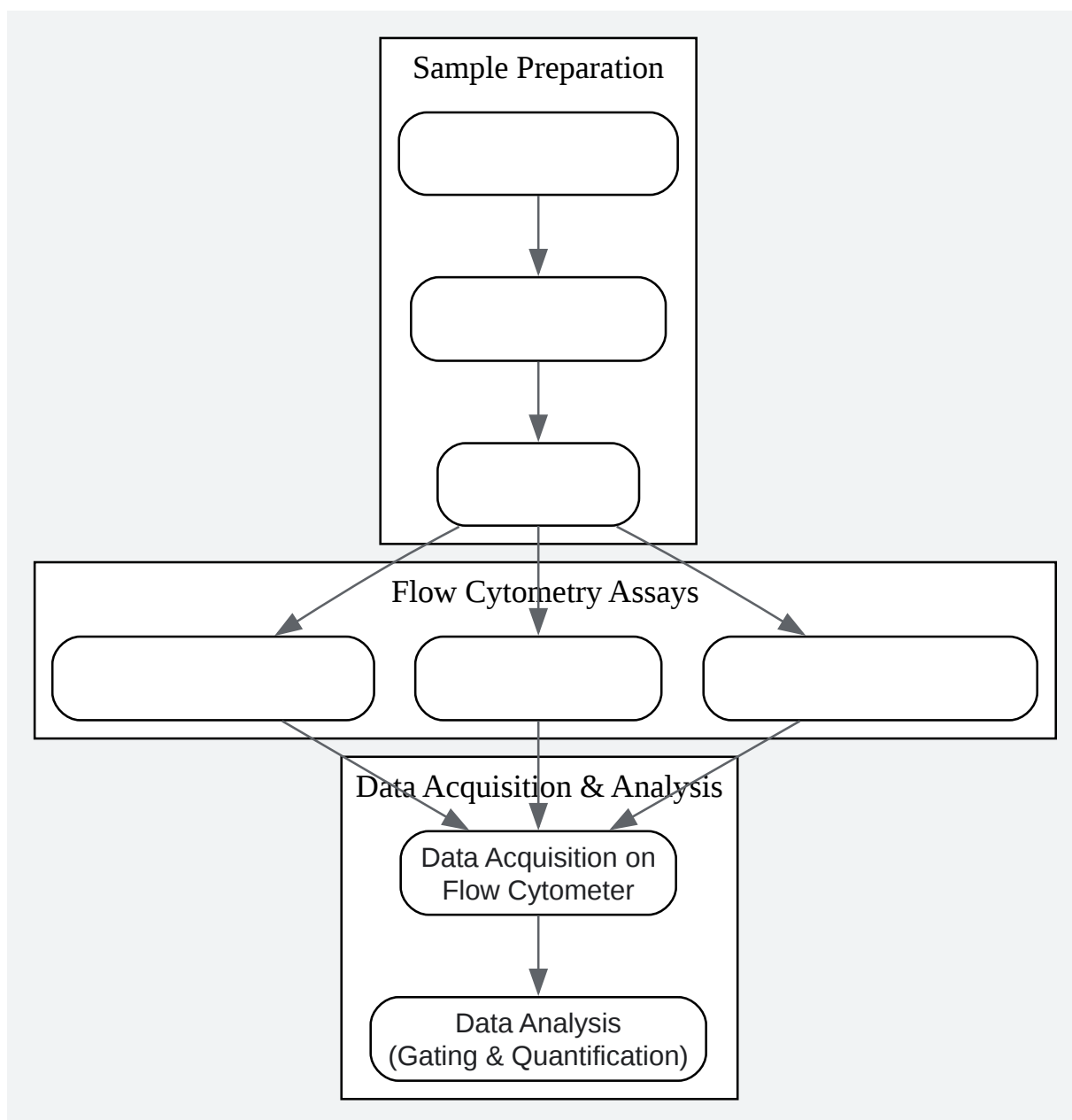
- Cell Seeding and Treatment: Follow step 1 from Protocol 1.
- Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
- Staining:
 - Wash the cell pellet twice with cold Flow Cytometry Staining Buffer.
 - Resuspend the cells in the staining buffer at a concentration of 1×10^7 cells/mL.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.
 - Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody or the corresponding isotype control.
 - Incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Flow Cytometry Analysis: Resuspend the cell pellet in 500 μ L of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Visualizations



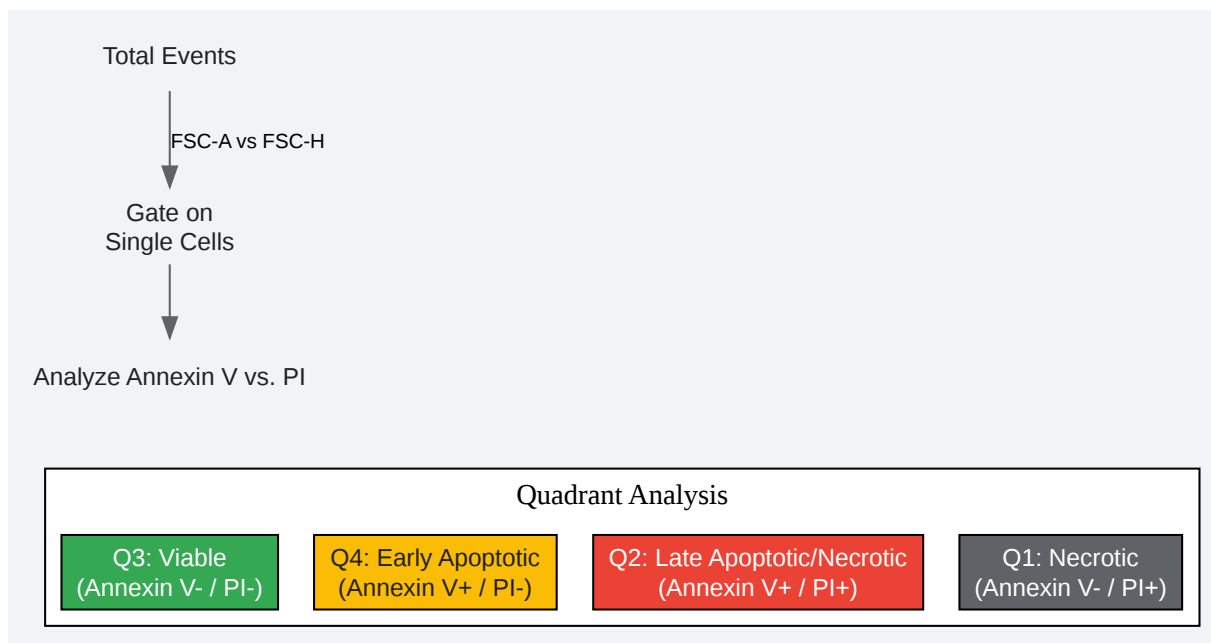
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Caption: Mechanism of action of **MT-802**.



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Caption: Experimental workflow for flow cytometry analysis.



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Caption: Gating strategy for apoptosis analysis.

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